An In-depth Technical Guide to 12-Hydroxydodecanoic Acid: Physical and Chemical Properties
An In-depth Technical Guide to 12-Hydroxydodecanoic Acid: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Hydroxydodecanoic acid (12-HDA), also known as 12-hydroxylauric acid, is a saturated omega-hydroxy fatty acid. As a C12 fatty acid, it plays a role as a human metabolite and is involved in various biological processes, including the omega-oxidation of fatty acids.[1][2] Its bifunctional nature, possessing both a terminal carboxylic acid and a hydroxyl group, makes it a valuable monomer for the synthesis of polyesters and other polymers with applications in biodegradable materials and drug delivery systems.[2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of 12-hydroxydodecanoic acid, detailed experimental protocols for their determination, and a visualization of its primary metabolic pathway.
Physical and Chemical Properties
The physical and chemical characteristics of 12-hydroxydodecanoic acid are summarized below. These properties are crucial for its handling, formulation, and application in various scientific and industrial settings.
Table 1: General and Physical Properties of 12-Hydroxydodecanoic Acid
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₄O₃ | [5] |
| Molecular Weight | 216.32 g/mol | [5][6] |
| Appearance | White to off-white powder/solid | [2][5] |
| Melting Point | 85-88 °C | [5][6] |
| Boiling Point | 359.00 to 360.00 °C (estimated) | [7] |
| Density | 0.988 ± 0.06 g/cm³ (20 °C, 760 Torr) | [2] |
Table 2: Solubility of 12-Hydroxydodecanoic Acid
| Solvent | Solubility | Reference |
| Water | 278 mg/L at 25 °C (estimated) | [7] |
| Ethanol | ~15 mg/mL | [8] |
| DMSO | ~30 mg/mL (sonication recommended) | [9] |
| Dimethylformamide (DMF) | ~3 mg/mL | [8] |
| Methanol | Slightly soluble | [2] |
Table 3: Chemical and Spectroscopic Properties of 12-Hydroxydodecanoic Acid
| Property | Value | Reference |
| pKa | 4.78 ± 0.10 (Predicted) | [2] |
| LogP (o/w) | 2.866 (estimated) | [7] |
| ¹H NMR Spectra | See Experimental Protocols section for details. | [10] |
| ¹³C NMR Spectra | See Experimental Protocols section for details. | [11] |
| Mass Spectrometry | Electron Ionization (EI) mass spectrum available. | [12][13] |
| IR Spectra | Data available. |
Experimental Protocols
This section outlines the methodologies for determining the key physical and chemical properties of 12-hydroxydodecanoic acid.
Determination of Melting Point
The melting point of 12-hydroxydodecanoic acid can be determined using a standard capillary melting point apparatus.
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered 12-hydroxydodecanoic acid is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C/min).
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range. For a pure compound, this range is typically narrow.
-
Determination of Solubility
The solubility of 12-hydroxydodecanoic acid in various solvents can be determined by the shake-flask method.
-
Apparatus: Analytical balance, vials with screw caps, shaker or rotator, filtration device (e.g., syringe filters), analytical instrument for quantification (e.g., HPLC, GC-MS).
-
Procedure:
-
An excess amount of 12-hydroxydodecanoic acid is added to a known volume of the solvent in a sealed vial.
-
The vial is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.
-
The concentration of 12-hydroxydodecanoic acid in the filtrate is determined using a suitable analytical method. The solubility is expressed in units such as mg/mL or g/L.
-
Determination of pKa
The acid dissociation constant (pKa) can be determined by potentiometric titration or by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC).[14]
-
Potentiometric Titration Protocol:
-
A known weight of 12-hydroxydodecanoic acid is dissolved in a suitable solvent mixture (e.g., water-cosolvent system if solubility in pure water is low).
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
The pH of the solution is monitored throughout the titration using a calibrated pH meter.
-
A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to elucidate the molecular structure of 12-hydroxydodecanoic acid.
-
Sample Preparation:
-
Approximately 5-10 mg of 12-hydroxydodecanoic acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
The final volume of the solution should be around 0.5-0.7 mL.
-
The sample is mixed thoroughly to ensure homogeneity.
-
-
Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Standard pulse programs are used for both ¹H and ¹³C acquisitions.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
Signaling Pathways and Experimental Workflows
Omega-Oxidation of Dodecanoic Acid
12-Hydroxydodecanoic acid is a key intermediate in the omega-oxidation pathway of dodecanoic acid (lauric acid). This metabolic route serves as an alternative to beta-oxidation, particularly for medium-chain fatty acids.[15][16][17][18] The initial and rate-limiting step is the hydroxylation of the terminal methyl group, catalyzed by cytochrome P450 enzymes.[1][19][20][21][22]
Figure 1. Omega-Oxidation Pathway of Dodecanoic Acid.
Lipase-Catalyzed Polycondensation of 12-Hydroxydodecanoic Acid
12-Hydroxydodecanoic acid can undergo polycondensation to form polyesters. This reaction can be efficiently catalyzed by lipases, offering a green chemistry approach to polymer synthesis.[3][4][23][24]
Figure 2. Experimental Workflow for Lipase-Catalyzed Polymerization.
Conclusion
12-Hydroxydodecanoic acid is a versatile molecule with well-defined physical and chemical properties that make it of significant interest to researchers in chemistry, biology, and materials science. Its role as a metabolic intermediate and a monomer for bioplastics highlights its importance in both biological systems and sustainable technologies. The experimental protocols and pathway visualizations provided in this guide offer a foundational resource for professionals working with this compound, facilitating further research and development in areas such as drug delivery, biodegradable polymers, and metabolic studies.
References
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- 4. Lipase-catalyzed synthesis and properties of poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)] directed towards novel green and sustainable elastomers. | Sigma-Aldrich [sigmaaldrich.com]
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- 9. 12-Hydroxydodecanoic acid | Endogenous Metabolite | TargetMol [targetmol.com]
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- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0000638) [hmdb.ca]
- 12. 12-Hydroxydodecanoic acid [webbook.nist.gov]
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- 18. youtube.com [youtube.com]
- 19. Structural control of cytochrome P450-catalyzed ω-hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]
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- 22. The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
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